N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-12-9-22(10-13(2)24-12)11-17(23)21-18-20-8-15(25-18)7-14-5-3-4-6-16(14)19/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQRBXACOFKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide, a compound with the CAS number 708286-87-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C19H19ClN2O2S, with a molecular weight of approximately 374.88 g/mol. The structural features include a thiazole ring and a chlorophenyl moiety, which are known to contribute to biological activity.
Biological Activity Overview
Research indicates that compounds with thiazole structures often exhibit significant biological activities, including:
- Antitumor Activity: Compounds similar to this one have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects: Some derivatives demonstrate effectiveness against various bacterial strains.
Antitumor Activity
A study focusing on thiazole derivatives reported that compounds with similar structures exhibited notable antitumor effects. For instance, in vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain thiazole derivatives could significantly inhibit cell growth.
Case Study: Antitumor Efficacy
In one experiment, compounds were tested using MTS cytotoxicity assays. The results indicated:
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| Thiazole Derivative A | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Thiazole Derivative B | 4.01 ± 0.95 | 5.13 ± 0.97 | 7.02 ± 3.25 |
These findings suggest that the presence of specific substituents on the thiazole ring can enhance antitumor activity.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. Testing against both Gram-positive and Gram-negative bacteria showed varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These results indicate that modifications to the thiazole structure can lead to compounds with significant antibacterial properties.
The proposed mechanisms by which thiazole derivatives exert their biological effects include:
- DNA Interaction: Many thiazole compounds bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Cycle Arrest: Some studies suggest that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
